

# The Molecular Architecture and Rational Design of Cilazapril: A Technical Guide

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## Compound of Interest

Compound Name: *Cilazapril*

Cat. No.: *B001167*

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## Abstract

This technical guide provides an in-depth exploration of the molecular structure, design, and mechanism of action of **cilazapril**, a potent angiotensin-converting enzyme (ACE) inhibitor. **Cilazapril** is a prodrug that is metabolically converted to its active form, **cilazaprilat**, which effectively lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system. This document details the key chemical features of **cilazapril**, the rationale behind its design, and its interaction with the ACE enzyme. Furthermore, it presents a compilation of its quantitative pharmacological data, detailed experimental protocols for its synthesis and activity assessment, and visual representations of its mechanism and experimental workflows.

## Molecular Structure and Physicochemical Properties

**Cilazapril** is a carboxyl-containing ACE inhibitor with the chemical formula  $C_{22}H_{31}N_3O_5$  and a molecular weight of 417.50 g/mol <sup>[1]</sup>. Its IUPAC name is (1S,9S)-9-([(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino)-10-oxooctahydro-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylic acid. The structure of **cilazapril** is characterized by a bicyclic pyridazino[1,2-a][2][3]diazepine ring system, which is a key feature contributing to its high affinity and specificity for the ACE enzyme.

**Cilazapril** is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite, **cilazaprilat**, in the body. This conversion occurs through hydrolysis of the ethyl ester group.[1] **Cilazaprilat** is the pharmacologically active compound responsible for ACE inhibition.

## Design and Synthesis Rationale

The design of **cilazapril** was guided by the understanding of the active site of the angiotensin-converting enzyme. The goal was to create a molecule that could effectively bind to and inhibit the enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of **cilazapril** that contribute to its efficacy include:

- **A Carboxylate Group:** This group mimics the C-terminal carboxylate of ACE substrates and interacts with a positively charged zinc ion in the active site of the enzyme.
- **A Bicyclic Ring System:** This rigid structure provides a specific orientation of the interacting groups for optimal binding to the enzyme.
- **A Phenylpropyl Side Chain:** This hydrophobic group fits into a hydrophobic pocket of the ACE active site, enhancing binding affinity.
- **An Ethyl Ester Group:** This group renders the molecule more lipophilic, improving its oral absorption. It is then cleaved in the body to reveal the active carboxylate group of **cilazaprilat**.

The synthesis of **cilazapril** involves a multi-step process. A key step is the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate with an ethyl R-2-(substituted benzene sulfonyloxy)-4-phenyl butyrate derivative in the presence of a base, followed by deprotection of the carboxylic acid.[4]

## Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of **cilazapril** and its active metabolite, **cilazaprilat**, have been extensively studied. The following tables summarize key quantitative data.

### Table 1: In Vitro ACE Inhibition by Cilazaprilat

Parameter	Value (nM)	Source
IC50	~1	[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

**Table 2: Pharmacokinetic Parameters of Cilazapril and Cilazaprilat in Healthy Human Volunteers (Single 2.5 mg Oral Dose)[2]**

Parameter	Cilazapril	Cilazaprilat
Cmax (ng/mL)	82	36
Tmax (h)	0.83	1.7
Elimination Half-life (h)	1.3	1.8 (initial phase), 45 (terminal phase)
Absolute Bioavailability of Cilazaprilat from Oral Cilazapril (%)	-	57

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

**Table 3: Pharmacokinetic Parameters of Cilazaprilat after a Single 2.5 mg Intravenous Dose in Healthy Human Volunteers[2]**

Parameter	Value
Mean Plasma Concentration (10 min post-infusion) (ng/mL)	194
Elimination Half-life (h)	0.90 (1-4 h), 46 (24-168 h)
Urinary Recovery (%)	91

## Experimental Protocols

### Synthesis of Cilazapril

The synthesis of **cilazapril** can be achieved through the following general procedure, as derived from patent literature.[\[4\]](#)[\[6\]](#)

Step 1: Reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][\[2\]](#)[\[3\]](#)diazepine-1-carboxylate with Ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate

- To a solution of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][\[2\]](#)[\[3\]](#)diazepine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane), add ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.
- Add a base, such as N-methylmorpholine, to the reaction mixture.
- Stir the reaction mixture at an elevated temperature (e.g., 80-85°C) for a sufficient period (e.g., 10-12 hours) to ensure completion of the reaction.
- After completion, cool the reaction mixture and add water and an organic solvent for extraction.
- Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Evaporate the solvent under reduced pressure to obtain the crude tert-butyl ester of **cilazapril**.

Step 2: Deprotection to Yield **Cilazapril**

- Dissolve the crude tert-butyl ester of **cilazapril** in a suitable solvent (e.g., dichloromethane).
- Treat the solution with a strong acid, such as anhydrous hydrogen chloride gas, at a low temperature (e.g., -5°C to 0°C) to cleave the tert-butyl ester.
- After the reaction is complete, remove the solvent under vacuum.

- Adjust the pH of the aqueous layer to 4.2-4.4 with an aqueous base (e.g., sodium hydroxide) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain **cilazapril** monohydrate.

## In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

This protocol is a synthesized methodology based on established procedures for determining ACE inhibitory activity.<sup>[7][8][9]</sup>

### Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-L-histidyl-L-leucine (HHL) as substrate
- Borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)
- Test compound (**cilazaprilat**) solution at various concentrations
- 1 M HCl to stop the reaction
- Ethyl acetate for extraction
- UV-Vis Spectrophotometer or HPLC with UV detector

### Procedure:

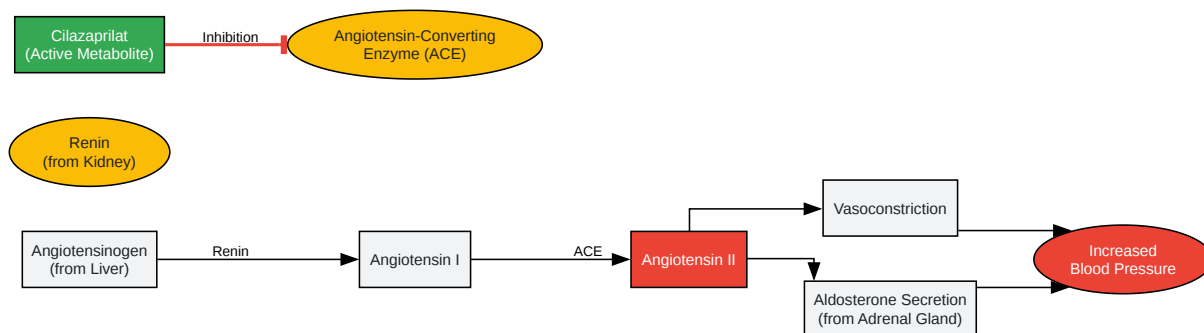
- Preparation of Reagents:
  - Prepare a stock solution of ACE in borate buffer.
  - Prepare a stock solution of HHL in borate buffer (e.g., 5 mM).
  - Prepare serial dilutions of the test compound (**cilazaprilat**) in borate buffer.
- Enzyme Inhibition Reaction:

- In a microcentrifuge tube, pre-incubate 20 µL of the ACE solution with 40 µL of the test compound solution (or buffer for control) at 37°C for 5-10 minutes.
- Initiate the reaction by adding 100 µL of the HHL substrate solution.
- Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination and Extraction:
  - Stop the reaction by adding 200-250 µL of 1 M HCl.
  - Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.
  - Vortex the mixture and then centrifuge to separate the layers.
- Quantification of Hippuric Acid:
  - Carefully transfer the upper ethyl acetate layer to a new tube.
  - Evaporate the ethyl acetate to dryness.
  - Reconstitute the dried residue in a known volume of distilled water or a suitable buffer.
  - Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer or quantify using a validated HPLC method.
- Calculation of % Inhibition:
  - The percentage of ACE inhibition is calculated using the following formula: % Inhibition =  $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
  - The IC<sub>50</sub> value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

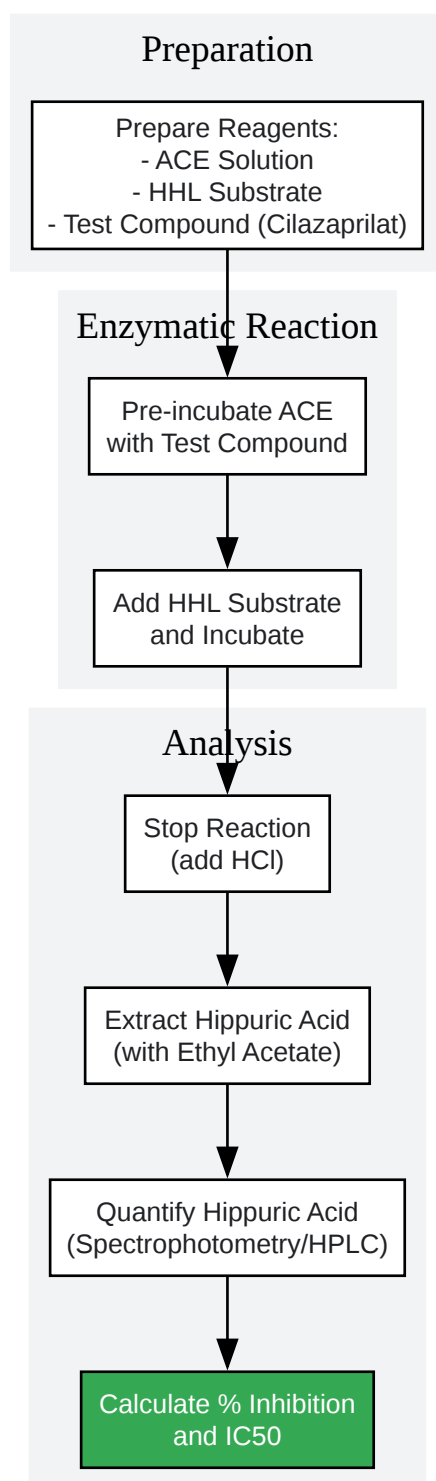
## Signaling Pathways and Experimental Workflows

### The Renin-Angiotensin-Aldosterone System (RAAS)

**Cilazapril** exerts its therapeutic effect by inhibiting the ACE enzyme within the RAAS pathway. This system plays a crucial role in regulating blood pressure and fluid balance.







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